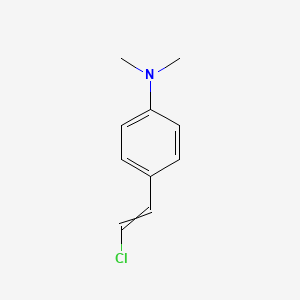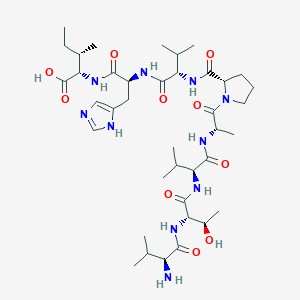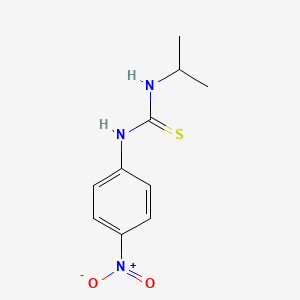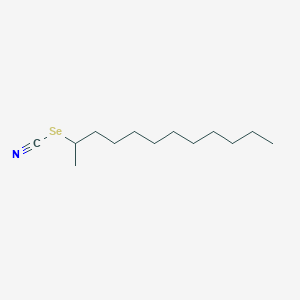![molecular formula C14H11Li B12567817 lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide CAS No. 354821-79-7](/img/structure/B12567817.png)
lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide is a chemical compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by a tricyclic structure that includes a cyclopenta[a]naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide typically involves the reaction of lithium with 2-methyl-3H-cyclopenta[a]naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions usually include low temperatures to ensure the stability of the lithium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups .
Aplicaciones Científicas De Investigación
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in substitution reactions, where it replaces a functional group in a target molecule with its own structure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide include other lithium naphthalenides and related polycyclic aromatic hydrocarbons, such as:
- Lithium naphthalenide
- Sodium naphthalenide
- Potassium naphthalenide
Uniqueness
What sets this compound apart from these similar compounds is its specific tricyclic structure and the presence of a methyl group at the 2-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
354821-79-7 |
|---|---|
Fórmula molecular |
C14H11Li |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide |
InChI |
InChI=1S/C14H11.Li/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10;/h2-9H,1H3;/q-1;+1 |
Clave InChI |
DSTUNUZMECEBFM-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CC2=C([CH-]1)C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)



![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)


![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)

![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)


